molecular formula C8H9ClFNO2 B6186094 3-amino-2-fluoro-6-methylbenzoic acid hydrochloride CAS No. 2624140-91-4

3-amino-2-fluoro-6-methylbenzoic acid hydrochloride

Cat. No. B6186094
CAS RN: 2624140-91-4
M. Wt: 205.6
InChI Key:
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Description

3-Amino-2-fluoro-6-methylbenzoic acid hydrochloride, also known as 3-AFMBA hydrochloride, is a compound that is used in a variety of scientific research applications. 3-AFMBA hydrochloride is a versatile compound that can be used in a variety of experiments, including biochemical and physiological studies. It is also used in drug discovery and development.

Scientific Research Applications

3-amino-2-fluoro-6-methylbenzoic acid hydrochloride hydrochloride is used in a variety of scientific research applications, including drug discovery and development. It is also used in biochemical and physiological studies, such as the study of enzyme kinetics, signal transduction, and protein structure. In addition, 3-amino-2-fluoro-6-methylbenzoic acid hydrochloride hydrochloride has been used in the study of gene expression and epigenetics.

Mechanism of Action

3-amino-2-fluoro-6-methylbenzoic acid hydrochloride hydrochloride acts as an inhibitor of enzymes, such as protein kinases and phosphatases. It is believed to act by binding to the active site of the enzyme and preventing the enzyme from catalyzing its reaction. In addition, 3-amino-2-fluoro-6-methylbenzoic acid hydrochloride hydrochloride is believed to interact with other molecules, such as G proteins and other signaling molecules, which may affect the activity of the enzyme.
Biochemical and Physiological Effects
3-amino-2-fluoro-6-methylbenzoic acid hydrochloride hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as protein kinases and phosphatases. It has also been shown to affect the activity of G proteins and other signaling molecules. In addition, 3-amino-2-fluoro-6-methylbenzoic acid hydrochloride hydrochloride has been shown to modulate gene expression and epigenetics, as well as to affect the expression of certain proteins.

Advantages and Limitations for Lab Experiments

3-amino-2-fluoro-6-methylbenzoic acid hydrochloride hydrochloride has several advantages for laboratory experiments. It is relatively inexpensive and can be synthesized in a relatively short amount of time. In addition, it is a relatively stable compound and is not easily degraded by light or heat. However, 3-amino-2-fluoro-6-methylbenzoic acid hydrochloride hydrochloride has several limitations for laboratory experiments. It is a relatively toxic compound and should be handled with care. In addition, it is not soluble in water, which makes it difficult to use in aqueous solutions.

Future Directions

The potential future directions for 3-amino-2-fluoro-6-methylbenzoic acid hydrochloride hydrochloride are numerous. It could be used in further biochemical and physiological studies, such as the study of enzyme kinetics, signal transduction, and protein structure. In addition, it could be used in further drug discovery and development studies. It could also be used in the study of gene expression and epigenetics. Finally, 3-amino-2-fluoro-6-methylbenzoic acid hydrochloride hydrochloride could be used in the synthesis of other compounds, such as pharmaceuticals and other compounds of interest.

Synthesis Methods

3-amino-2-fluoro-6-methylbenzoic acid hydrochloride hydrochloride can be synthesized through a two-step process. The first step involves the condensation of 3-chloro-2-fluoro-6-methylbenzoic acid with an amino acid. This reaction is catalyzed by an acid, such as hydrochloric acid, and yields a product that is then treated with hydrochloric acid to yield 3-amino-2-fluoro-6-methylbenzoic acid hydrochloride hydrochloride. The second step involves the hydrolysis of the product with an alkaline reagent, such as sodium hydroxide. This reaction yields 3-amino-2-fluoro-6-methylbenzoic acid hydrochloride hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-2-fluoro-6-methylbenzoic acid hydrochloride involves the introduction of an amino group and a fluorine atom onto a methylbenzoic acid molecule, followed by the formation of a hydrochloride salt.", "Starting Materials": [ "2-fluoro-6-methylbenzoic acid", "ammonia", "hydrogen chloride gas", "sodium hydroxide", "ethyl acetate", "water" ], "Reaction": [ "Step 1: 2-fluoro-6-methylbenzoic acid is reacted with ammonia in the presence of sodium hydroxide to form 3-amino-2-fluoro-6-methylbenzoic acid.", "Step 2: The resulting amino acid is then reacted with hydrogen chloride gas to form the hydrochloride salt of 3-amino-2-fluoro-6-methylbenzoic acid.", "Step 3: The hydrochloride salt is isolated by filtration and washed with water to remove any impurities.", "Step 4: The isolated product is dissolved in ethyl acetate and dried over anhydrous sodium sulfate.", "Step 5: The solvent is removed under reduced pressure to yield the final product, 3-amino-2-fluoro-6-methylbenzoic acid hydrochloride." ] }

CAS RN

2624140-91-4

Product Name

3-amino-2-fluoro-6-methylbenzoic acid hydrochloride

Molecular Formula

C8H9ClFNO2

Molecular Weight

205.6

Purity

95

Origin of Product

United States

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